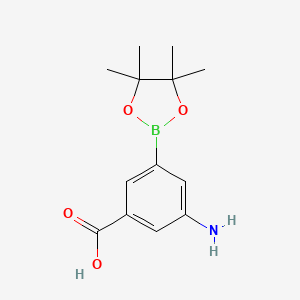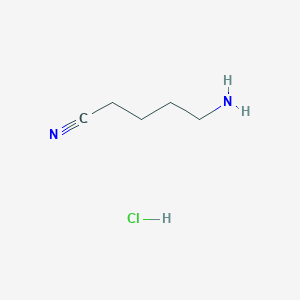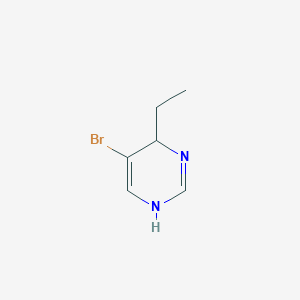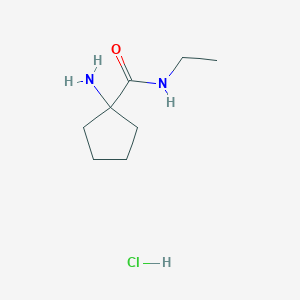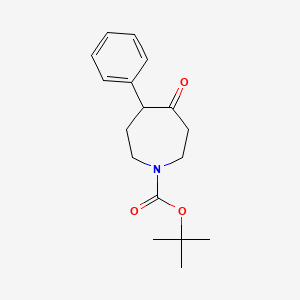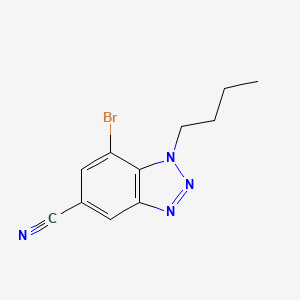
7-溴-1-丁基-1,2,3-苯并三氮唑-5-腈
描述
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the molecular formula C11H11BrN4. It is a brominated derivative of benzotriazole, featuring a butyl group at the 1-position and a carbonitrile group at the 5-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
科学研究应用
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
生化分析
Biochemical Properties
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzyme active sites, thereby inhibiting or activating their catalytic functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.
Cellular Effects
The effects of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . Additionally, 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can alter the expression of specific genes related to metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of enzymes such as cytochrome P450, leading to their inhibition or activation . This binding is often facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable interactions. Additionally, 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. For instance, studies in animal models have shown that high doses of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can cause liver toxicity, characterized by elevated liver enzyme levels and histopathological changes . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substrates . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. For example, it can inhibit the metabolism of certain drugs, leading to increased drug levels and potential toxicity. Additionally, 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can affect the production of reactive oxygen species (ROS), which are involved in cellular oxidative stress and damage.
Transport and Distribution
The transport and distribution of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile within cells can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the subcellular localization of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can affect its interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
化学反应分析
Types of Reactions: 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzotriazoles.
作用机制
7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile is compared with similar compounds such as 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile. While both compounds share the benzotriazole core, the presence of the butyl group in 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile provides unique chemical and physical properties that distinguish it from its methylated counterpart.
相似化合物的比较
7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile
7-Bromo-1-ethyl-1,2,3-benzotriazole-5-carbonitrile
7-Bromo-1-propyl-1,2,3-benzotriazole-5-carbonitrile
This comprehensive overview highlights the significance of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
属性
IUPAC Name |
7-bromo-1-butylbenzotriazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4/c1-2-3-4-16-11-9(12)5-8(7-13)6-10(11)14-15-16/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGPMDMOJQOCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2Br)C#N)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



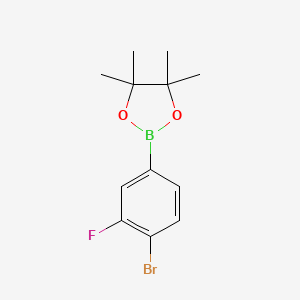

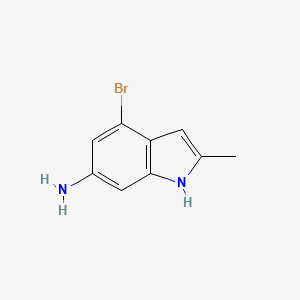

![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)
